3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H19FN2O5 and its molecular weight is 398.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is serine/threonine kinase , an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli.
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, thereby modulating its activity . This interaction can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately leading to changes in cellular processes.
Biochemical Pathways
The MAP kinase signal transduction pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. Downstream effects can include changes in cell growth, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cell type and the status of the MAP kinase pathway within those cells. Potential effects could include changes in cell growth and differentiation, as well as the induction of apoptosis .
Biochemical Analysis
Biochemical Properties
The compound 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione plays a significant role in biochemical reactions. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it amenable for linker attachment via reductive amination, and it serves as a basic building block for making protein degrader libraries .
Molecular Mechanism
It is known to be involved in the development of Thalidomide-based PROTACs
Properties
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c22-15-4-6-17(7-5-15)29-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-28-21(24)27/h1-7,12,16H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URABIFVZBHHQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.